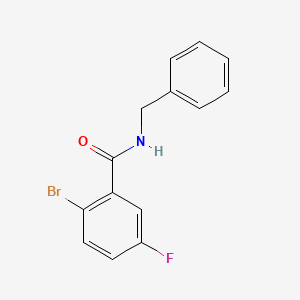

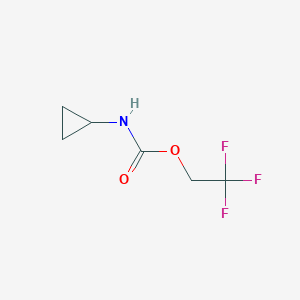

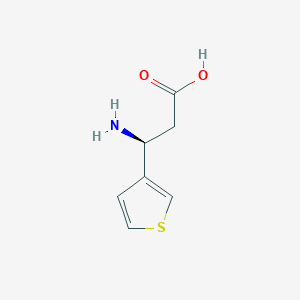

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-2-Amino-3-(thiophen-3-yl)propanoic acid” is a compound with the CAS Number: 3685-51-6. It has a molecular weight of 171.22 . Another related compound is “3-(Thiophen-3-yl)propanoic acid” with a molecular weight of 156.20 g/mol .

Molecular Structure Analysis

The InChI code for “(S)-2-Amino-3-(thiophen-3-yl)propanoic acid” is 1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 . For “3-(Thiophen-3-yl)propanoic acid”, the InChI code is InChI=1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) .

Physical and Chemical Properties Analysis

“(S)-2-Amino-3-(thiophen-3-yl)propanoic acid” is a solid and should be stored in a dark place, sealed in dry, at 2-8°C . The “3-(Thiophen-3-yl)propanoic acid” also is a solid .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Biological Activities

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid and its derivatives are involved in various synthetic pathways, leading to compounds with potential biological activities. For instance, novel Pt(II)-complexes synthesized using an artificial alanine-based amino acid showed moderate cytotoxic activity on cancer cells and marked ability to bind DNA (Riccardi et al., 2019). Additionally, the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, predominantly with a furan or thiophene nucleus, led to compounds exhibiting various yields and potential for further biological investigations (Kitagawa et al., 2004).

2. Enzymatic Catalysis and Pharmaceutical Applications

This compound derivatives have been utilized in enzymatic processes for the synthesis of pharmaceutical intermediates. For example, Methylobacterium Y1-6 was used for the stereoselective hydrolysis of substrates containing 3-amino-3-phenyl-propanoate ester, leading to important pharmaceutical intermediates (Li et al., 2013).

3. Corrosion Inhibition and Material Science

Amino acids based on the structure of this compound have been synthesized and studied for their corrosion inhibition properties. They have shown significant inhibition efficiency, indicating their potential in material science and engineering applications (Srivastava et al., 2017).

4. Antimicrobial and Anti-Inflammatory Activities

Derivatives of this compound have been reported to exhibit antimicrobial and anti-inflammatory activities. For example, certain synthesized compounds showed significant anti-inflammatory activity using the rat paw edema method (Mokale et al., 2010).

5. Solar Cell Applications

Organic sensitizers derived from this compound have been engineered for solar cell applications. These sensitizers, upon anchoring onto TiO2 film, showed high incident photon to current conversion efficiency, underscoring their potential in photovoltaic applications (Kim et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that amino acid derivatives can influence the secretion of anabolic hormones .

Mode of Action

As an amino acid derivative, it may interact with its targets to influence the secretion of anabolic hormones .

Biochemical Pathways

Amino acid derivatives are known to play a role in various physiological activities, including the supply of fuel during exercise and mental performance during stress-related tasks .

Pharmacokinetics

It is known that the compound has high gi absorption .

Result of Action

Amino acid derivatives are known to prevent exercise-induced muscle damage .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-thiophen-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDVATYZQLTZOZ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426162 |

Source

|

| Record name | (3S)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773050-73-0 |

Source

|

| Record name | (3S)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)